2-(4-(Tert-butyl)phenyl)isonicotinaldehyde

Description

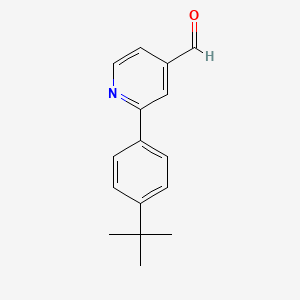

2-(4-(Tert-butyl)phenyl)isonicotinaldehyde is a heterocyclic aldehyde derivative featuring an isonicotinaldehyde core (4-pyridinecarboxaldehyde) substituted at the 2-position with a 4-tert-butylphenyl group. This compound combines the electron-deficient pyridine ring with a bulky, electron-donating tert-butyl substituent, making it structurally distinct from simpler aromatic aldehydes. Its applications span organic synthesis, particularly in multi-component reactions (MCRs) and reductive amination processes, where the tert-butyl group may influence reactivity, steric accessibility, and crystallinity .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-16(2,3)14-6-4-13(5-7-14)15-10-12(11-18)8-9-17-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAFCKXPHCKSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)isonicotinaldehyde typically involves the following steps:

Friedel-Crafts Alkylation: The tert-butyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formylation: The formyl group is introduced to the phenyl ring through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Coupling with Isonicotinaldehyde: The final step involves coupling the tert-butylphenyl derivative with isonicotinaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(4-(Tert-butyl)phenyl)isonicotinic acid.

Reduction: 2-(4-(Tert-butyl)phenyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-(tert-butyl)phenyl)isonicotinaldehyde as an anticancer agent. It has been investigated for its ability to inhibit protein disulfide isomerase (PDI), a key enzyme involved in cancer cell proliferation and survival. Inhibition of PDI can lead to reduced tumor growth, making this compound a candidate for cancer therapeutics.

- Case Study : A study demonstrated that derivatives of isonicotinaldehyde could effectively inhibit PDI activity in vitro, leading to decreased viability of cancer cell lines such as U-87 MG and MIA PaCa-2 with IC50 values indicating significant cytotoxicity (values ranging from 10-30 μM) .

Inhibition of Protein Disulfide Isomerase (PDI)

The mechanism by which this compound exerts its effects involves the covalent modification of cysteine residues in PDI. This action disrupts the enzyme's function, ultimately inducing apoptosis in cancer cells.

- Research Findings : In a screening campaign involving diverse compounds, several analogues exhibited strong inhibition of PDI, suggesting that modifications to the isonicotinaldehyde structure can enhance biological activity .

Biochemical Probes

The compound's structural features also lend themselves to use as biochemical probes in cellular studies. Its ability to selectively target specific proteins makes it a valuable tool for elucidating biochemical pathways and mechanisms.

TLR8 Activation Studies

Another area of application involves the activation of Toll-like receptor 8 (TLR8), which plays a crucial role in immune response modulation. Compounds structurally related to this compound have shown promise in activating TLR8-dependent signaling pathways.

- Experimental Evidence : Research indicated that certain derivatives could activate NF-κB signaling through TLR8 transfection in HEK293 cells, highlighting their potential as immune modulators .

Data Tables

The following table summarizes key findings related to the anticancer activity and PDI inhibition of various compounds related to this compound:

| Compound | PDI IC50 (μM) | MTT IC50 (μM) | Notes |

|---|---|---|---|

| AS15 | 0.3 | 18.3 | Lead compound with significant PDI inhibition |

| CD343 | 0.17 | 10.6 | Effective against U-87 MG cells |

| NC266 | 0.11 | >10 | Strong inhibitor with low cytotoxicity |

| NC268 | 0.15 | >10 | Contains nitro group; effective against PDI |

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)isonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Reaction Yields of Aldehydes in MCRs

| Aldehyde Substituent | Yield (%) | Key Property Influence |

|---|---|---|

| Isonicotinaldehyde | 93 | Electron-deficient pyridine |

| 2-(4-Tert-butylphenyl)isonicotinaldehyde | Data needed | Steric hindrance, electron donation |

| 4-Methoxybenzaldehyde | 88 | Electron donation |

| 4-Nitrobenzaldehyde | 95 | Electron withdrawal |

2.2. Steric and Crystallographic Effects

The tert-butyl group significantly impacts molecular geometry and packing:

- Crystal Structure : In tert-butyl-containing compounds, the bulky substituent creates angles such as the Caryl—C—Caryl angle of 111.5° observed in related structures, which deviates from ideal tetrahedral geometry due to steric strain .

- Comparison with Methyl or Phenyl Substituents: Smaller groups (e.g., methyl) allow tighter molecular packing, while phenyl groups introduce planar rigidity.

Table 2: Structural Parameters of tert-Butyl vs. Other Substituents

| Substituent | Caryl—C—Caryl Angle | Packing Efficiency | Solubility (logP)* |

|---|---|---|---|

| tert-Butyl | 111.5° | Low | High (~4.5) |

| Methyl | ~120° | High | Moderate (~2.8) |

| Phenyl | 180° (planar) | Moderate | Low (~3.2) |

Estimated values based on analogous compounds .

Biological Activity

2-(4-(Tert-butyl)phenyl)isonicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure

The compound can be represented as follows:

This structure features a tert-butyl group attached to a phenyl ring and an isonicotinaldehyde moiety, which may influence its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds with similar structures. For instance, compounds containing phenolic groups have shown significant antioxidant activity. The presence of the tert-butyl group in this compound is expected to enhance its radical scavenging ability.

Comparison of Antioxidant Activities

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 54.2 ± 3.7 |

| Trolox | 21.1 ± 1.2 |

Note: TBD indicates that specific values for the compound are yet to be determined.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary data suggest that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents.

Cytotoxicity Results

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | TBD | Doxorubicin |

| U-937 (Leukemia) | TBD | Doxorubicin |

| HT-29 (Colon) | TBD | Doxorubicin |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals may protect against oxidative stress, contributing to its anticancer effects.

Case Studies

- Study on Antioxidant Activity : A recent study demonstrated that derivatives with similar structures exhibited enhanced antioxidant properties compared to traditional antioxidants like BHT and Trolox .

- Anticancer Evaluation : In vitro studies indicated that compounds with the isonicotinaldehyde moiety showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.